molecular formula C12H8N2O5S B11705458 4-Nitro-2-[(thiophen-2-ylcarbonyl)amino]benzoic acid

4-Nitro-2-[(thiophen-2-ylcarbonyl)amino]benzoic acid

Katalognummer: B11705458
Molekulargewicht: 292.27 g/mol
InChI-Schlüssel: HWFHRPRJIAWQCO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-NITRO-2-(THIOPHENE-2-AMIDO)BENZOIC ACID is an organic compound that features a nitro group, a thiophene ring, and a benzoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-NITRO-2-(THIOPHENE-2-AMIDO)BENZOIC ACID typically involves the following steps:

    Amidation: The thiophene ring is introduced via an amidation reaction, where thiophene-2-amine reacts with the nitrobenzoic acid derivative under suitable conditions, often involving a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Analyse Chemischer Reaktionen

Types of Reactions

4-NITRO-2-(THIOPHENE-2-AMIDO)BENZOIC ACID undergoes several types of chemical reactions:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Electrophiles such as bromine or chlorine, often in the presence of a Lewis acid catalyst.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products

    Reduction: 4-amino-2-(thiophene-2-amido)benzoic acid.

    Substitution: Various substituted thiophene derivatives.

    Hydrolysis: Benzoic acid and thiophene-2-amine.

Wissenschaftliche Forschungsanwendungen

4-NITRO-2-(THIOPHENE-2-AMIDO)BENZOIC ACID has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and analgesic agents.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Wirkmechanismus

The mechanism of action of 4-NITRO-2-(THIOPHENE-2-AMIDO)BENZOIC ACID involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, influencing their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-NITROBENZOIC ACID: Lacks the thiophene ring, making it less versatile in terms of chemical reactivity.

    2-AMINOTHIOPHENE:

    THIOPHENE-2-CARBOXYLIC ACID: Lacks the nitro group, reducing its potential for bioactivity.

Uniqueness

4-NITRO-2-(THIOPHENE-2-AMIDO)BENZOIC ACID is unique due to the combination of a nitro group, a thiophene ring, and a benzoic acid moiety. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.

Eigenschaften

Molekularformel

C12H8N2O5S

Molekulargewicht

292.27 g/mol

IUPAC-Name

4-nitro-2-(thiophene-2-carbonylamino)benzoic acid

InChI

InChI=1S/C12H8N2O5S/c15-11(10-2-1-5-20-10)13-9-6-7(14(18)19)3-4-8(9)12(16)17/h1-6H,(H,13,15)(H,16,17)

InChI-Schlüssel

HWFHRPRJIAWQCO-UHFFFAOYSA-N

Kanonische SMILES

C1=CSC(=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.